N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)propanamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)propanamide is a complex organic compound that features a benzodioxole moiety and a methoxy-naphthyl group
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C22H21NO4/c1-14(16-4-5-18-11-19(25-2)7-6-17(18)10-16)22(24)23-12-15-3-8-20-21(9-15)27-13-26-20/h3-11,14H,12-13H2,1-2H3,(H,23,24) |
InChI Key |
XIPNNWIGTAHNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the naphthyl group: The methoxy-naphthyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Amide bond formation: The final step involves coupling the benzodioxole and naphthyl intermediates through amide bond formation, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzodioxole ring.
Reduction: Reduction reactions could target the amide bond or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions or cellular processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)butanamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methoxy-2-naphthyl)propanamide lies in its specific structural features, such as the combination of benzodioxole and methoxy-naphthyl groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
